molecular formula C9H8F3NO2 B1465675 2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanone CAS No. 1092443-01-0

2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanone

Cat. No.: B1465675
CAS No.: 1092443-01-0
M. Wt: 219.16 g/mol
InChI Key: AQISOIWOFJKJIJ-UHFFFAOYSA-N
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Description

“2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanone” is a chemical compound with the CAS Number: 1092390-14-1 . It has a molecular weight of 255.62 and its IUPAC name is 2-amino-1-(4-(trifluoromethoxy)phenyl)ethanone . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H8F3NO2 . The InChI code is 1S/C9H8F3NO2.ClH/c10-9(11,12)15-7-3-1-6(2-4-7)8(14)5-13;/h1-4H,5,13H2;1H .


Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 255.62 . The compound’s complexity is 222, and it has a topological polar surface area of 52.3Ų .

Scientific Research Applications

Synthesis and Derivative Applications

  • Novel Derivative Synthesis : 2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanone is used in the synthesis of novel thiazole, thiophene, thienopyridine, and thienopyrimidine derivatives, exhibiting potential anticancer properties (Hessien, Kadah, & Marzouk, 2009).
  • Heterocyclic Chemistry : This compound is also significant in heterocyclic chemistry for synthesizing benzoxazines and benzothiazines, demonstrating its versatility in chemical syntheses (Nijhuis, Verboom, Reinhoudt, & Harkema, 2010).

Photocatalysis and CO2 Utilization

  • CO2 Utilization in Chemical Synthesis : A study reports the use of this compound in Cu(II)-photocatalysed hydrocarboxylation of imines with CO2, leading to amino acid derivatives, highlighting its role in green chemistry and CO2 utilization (Gordon, Hosten, & Ogunlaja, 2022).

Antimicrobial Research

  • Antimicrobial Compound Synthesis : The compound's derivatives are explored for their antimicrobial properties, showing its potential in addressing microbial resistance issues (Wanjari, 2020).

Materials Science Applications

  • Memory Device Manufacturing : In materials science, a derivative of this compound is used in the synthesis of hyperbranched polyimide for memory devices, demonstrating its application in advanced electronics (Tan, Yao, Song, Zhu, Yu, & Guan, 2017).

Chemical Analysis and Sensing

  • Photoremovable Protecting Group : It serves as a photoremovable protecting group for carboxylic acids, a technique used in chemical analysis (Atemnkeng, Louisiana, Yong, Vottero, & Banerjee, 2003).
  • Sensing Applications : A derivative is used in creating an artificial CO2-driven ionic gate, inspired by mosquito olfactory sensory neurons, for potential applications in sensing and nanofluidic systems (Shang, Xie, Kong, Zhang, Zhang, Tian, Wen, & Jiang, 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanone” are not available, research into similar compounds suggests potential applications in the development of electrochromic devices .

Biochemical Analysis

Biochemical Properties

2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the specific enzyme and reaction conditions. For example, it may interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions, which can influence the compound’s activity and stability.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound may alter the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling pathways . Additionally, it can affect gene expression by interacting with transcription factors or epigenetic modifiers, resulting in altered cellular responses. The impact on cellular metabolism may include changes in the levels of key metabolites and shifts in metabolic fluxes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes or receptors, leading to inhibition or activation of their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation . Additionally, it can modulate gene expression by binding to transcription factors or altering chromatin structure, thereby influencing the transcriptional activity of target genes. These molecular interactions are crucial for understanding the compound’s effects on cellular function and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound may exhibit varying degrees of stability under different experimental conditions, which can influence its long-term effects on cellular function. For instance, prolonged exposure to this compound may lead to gradual degradation, resulting in reduced efficacy or altered activity . Additionally, long-term studies in vitro or in vivo may reveal cumulative effects on cellular processes, such as sustained changes in gene expression or metabolic activity.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulation of specific signaling pathways or metabolic processes. At higher doses, it may induce toxic or adverse effects, including cellular damage or disruption of normal physiological functions. Threshold effects may also be observed, where a certain dosage level is required to achieve a significant biological response. Understanding the dosage effects is crucial for determining the therapeutic potential and safety profile of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites with different biological activities . The metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, the interaction with metabolic enzymes can affect the levels of other metabolites, potentially leading to changes in metabolic fluxes and overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments . The distribution within tissues can also affect its overall efficacy and potential side effects. Understanding the transport mechanisms is essential for optimizing the delivery and targeting of this compound in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to mitochondria, affecting cellular metabolism and energy production. The subcellular localization is crucial for understanding the precise mechanisms of action and potential therapeutic applications of this compound.

Properties

IUPAC Name

2-amino-1-[4-(trifluoromethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c10-9(11,12)15-7-3-1-6(2-4-7)8(14)5-13/h1-4H,5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQISOIWOFJKJIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CN)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.